molecular formula C7H9NO2 B1679517 Rolziracetam CAS No. 18356-28-0

Rolziracetam

Cat. No. B1679517
CAS RN: 18356-28-0
M. Wt: 139.15 g/mol
InChI Key: IEZDOKQWPWZVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rolziracetam is a nootropic drug of the racetam family . It has been found to improve performance on a delayed-response task in aged rhesus monkeys . It has a wide margin of safety in animals and has been evaluated for use in cognitively impaired human subjects .


Synthesis Analysis

The synthesis of Rolziracetam involves a reaction with ammonia, hydrogen, and nickel. The process includes ethanol at 70-75 degrees Celsius, 1400 psi of H2 for 8 hours, and then reflux for 30 minutes .


Molecular Structure Analysis

Rolziracetam has a molecular formula of C7H9NO2 . Its IUPAC name is 2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione . The molecular weight is 139.15 g/mol . The structure of Rolziracetam contains 20 bonds in total, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 imide .


Physical And Chemical Properties Analysis

Rolziracetam has a molecular weight of 139.15 g/mol . Its XLogP3-AA is -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Rolziracetam is a nootropic drug of the racetam family . It has been found to improve performance on a delayed-response task in aged rhesus monkeys . It has a wide margin of safety in animals and has been evaluated for use in cognitively impaired human subjects .

  • Summary of the Application : Rolziracetam is used as a cognition activator. It has been shown to be more effective than other marketed nootropic agents such as piracetam .
  • Methods of Application or Experimental Procedures : The metabolic disposition of Rolziracetam was studied in rhesus monkeys, beagle dogs, and Wistar rats after both oral and intravenous doses .
  • Results or Outcomes : Rolziracetam was found to reverse amnesia produced in mice by electroconvulsive shock . In animal studies, it improved performance on a delayed-response task .
  • Summary of the Application : Piracetam-like compounds, including Rolziracetam, are being investigated for new indications. Many trials have started with insufficient prior explorations in animal models of human diseases .
  • Methods of Application or Experimental Procedures : The primary objective of the systematic survey is to evaluate the clinical outcomes as well as the scientific literature relating to the pharmacology, pharmacokinetics/pharmacodynamics, mechanism of action, dosing, toxicology and adverse effects of marketed and investigational drugs .
  • Results or Outcomes : The modes of action of piracetam and most of its derivatives remain an enigma. Differential effects on subtypes of glutamate receptors, but not the GABAergic actions, have been implicated .
  • Summary of the Application : Piracetam-like compounds, including Rolziracetam, are being investigated for new indications. Many trials have started with insufficient prior explorations in animal models of human diseases .
  • Methods of Application or Experimental Procedures : The primary objective of the systematic survey is to evaluate the clinical outcomes as well as the scientific literature relating to the pharmacology, pharmacokinetics/pharmacodynamics, mechanism of action, dosing, toxicology and adverse effects of marketed and investigational drugs .
  • Results or Outcomes : The modes of action of piracetam and most of its derivatives remain an enigma. Differential effects on subtypes of glutamate receptors, but not the GABAergic actions, have been implicated .

Safety And Hazards

Rolziracetam should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDOKQWPWZVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171444
Record name Rolziracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolziracetam

CAS RN

18356-28-0
Record name Rolziracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18356-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolziracetam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dioxopyrrolizidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rolziracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLZIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a process for preparing dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione comprising the steps of catalytically hydrogenating an ester of 4-(hydroxyimino)heptanedioic acid and subsequently cyclizing the resulting product to dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, the improvement comprises reacting an alcoholic solution of a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid, wherein lower alkyl comprises from one to three carbon atoms, with hydrogen gas at a temperature of about 60° C. in the presence of rhodium/alumina catalyst and a tertiary lower alkyl amine, wherein said lower alkyl amine comprises from three to nine carbon atoms, to produce 5-oxo-2-pyrrolidinepropanoic acid; and thereafter heating said 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent selected from acetic anhydride, 2,2,6-trimethyl-1,3-dioxen-4-one, and diketene at a temperature of about 90° C. to produce dihydro-1H-pyrrolizine-3,5(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Oxo-2-pyrrolidinepropanoic acid (15.7 g, 0.1 mol) was added to 45 ml of acetic anhydride and the mixture was heated slowly to 90° C. and held at that temperature for six hours. The mixture was cooled and the volatile materials stripped off at a temperature of 60° C. under vacuum. The residue (14.2 g) was dissolved in 230 ml of isopropyl alcohol, the solution decolorized, filtered, and concentrated to 30 ml. This solution was cooled 0°-5° C. for two hours, and the solid which separated was collected by filtration, washed twice with 25-ml portions of isopropyl alcohol to yield 12.5 g (89.9%) of dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione, mp 180.2°-181.8° C. which was found to be 99.5% pure by high pressure liquid chromatographic (HPLC) analysis.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 136 g of gamma-nitropimelic acid dimethyl ester in 500 ml of methanol is hydrogenated at approximately 3780 psi using 15 g of Raney Nickel as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2-pyrrolidinepropanoic acid methyl ester. The 5-oxo-2-pyrrolidinepropanoic acid methyl ester is dissolved in 100 ml of methanol and 100 ml of water and is treated with 94 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 98° C. with distillation of methanol. The solution is cooled, neutralized with 151 ml of concentrated hydrochloric acid and concentrated at reduced pressure. The residue containing 5-oxo-2-pyrrolidinepropanoic acid is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride. The sodium chloride is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes and is isolated by filtration. The product is best purified by sublimation at 100° C. and 0.1 mm Hg or by recrystallization from ethanol to give melting point of 179°-182° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
151 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolziracetam
Reactant of Route 2
Reactant of Route 2
Rolziracetam
Reactant of Route 3
Rolziracetam
Reactant of Route 4
Rolziracetam
Reactant of Route 5
Rolziracetam
Reactant of Route 6
Rolziracetam

Citations

For This Compound
66
Citations
AH Gouliaev, A Senning - Brain research reviews, 1994 - Elsevier
… behavioural results presented in the literature from 1965 through 1992 (407 references) of piracetam, oxiracetam, pramiracetam, etiracetam, nefiracetam, aniracetam and rolziracetam …
Number of citations: 461 www.sciencedirect.com
A Black, T Chang - European journal of drug metabolism and …, 1987 - Springer
The metabolic disposition of [ l4 C]-labeled Rolziracetam (CI-911) was studied in rhesus monkeys, beagle dogs, and Wistar rats after both po and iv doses. Intravenously administered CI…
Number of citations: 7 link.springer.com
Y Takahasi, T Akagi, S Sasaki - Tetrahedron Computer Methodology, 1990 - Elsevier
… each of the conformers and rolziracetam, a rigid molecule, … COMPASS analysis between rolziracetam and aniracetam. The … In the present work, rolziracetam was used as the reference …
Number of citations: 1 www.sciencedirect.com
R Verloes, AM Scotto, J Gobert, E Wülfert - Psychopharmacology, 1988 - Springer
… enantiomer of ucb L059), oxiracetam and rolziracetam were shown to be ineffective. Moreover, … In our experimental conditions, oxiracetam and rolziracetam did not increase retention la…
Number of citations: 70 link.springer.com
JR Watkins, AW Gough, EJ McGuire - Toxicologic Pathology, 1989 - journals.sagepub.com
Drug-induced toxicity of striated muscle is a common finding in man and animals (2-5), but species specific toxicity for skeletal muscle is not common.'This report describes the induction …
Number of citations: 7 journals.sagepub.com
RJ Mattson, SL Moon - Annual Reports in Medicinal Chemistry, 1988 - Elsevier
… A benzotricyclic rolziracetam analog, 34, was active against ECS induced amnesia (110). Rolziracetam undergoes a rapid hydrolysis in vivo to the corresponding amido-acid, 35, which …
Number of citations: 13 www.sciencedirect.com
DE Butler, JD Leonard, BW Caprathe… - Journal of Medicinal …, 1987 - ACS Publications
… Compound 3 (CI-911; rolziracetam) was also observed to improve performance on a delayed-response task in aged rhesus monkeys and was selected for evaluation in cognitively …
Number of citations: 60 pubs.acs.org
L Angelucci, P Calvisi, R Catini… - Journal of medicinal …, 1993 - ACS Publications
A series of 3-(acylamino)-e-caprolactams and 3-(acylamino)-2-pyrrolidinones was synthesized. Some of these compounds reversed at different degrees electroconvulsive shock-and …
Number of citations: 32 pubs.acs.org
F Gualtieri, D Manetti, M Romanelli… - Current …, 2002 - ingentaconnect.com
Cognition enhancers are drugs able to facilitate attentional abilities and acquisition, storage and retrieval of information, and to attenuate the impairment of cognitive functions …
Number of citations: 124 www.ingentaconnect.com
N Galeotti, C Ghelardini, A Bartolini - Pharmacology Biochemistry and …, 1996 - Elsevier
The effects of the nootropic drugs piracetam and aniracetam on antinociception induced by baclofen, bicuculline, and picrotoxin and on baclofen-induced muscle relaxation were …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.